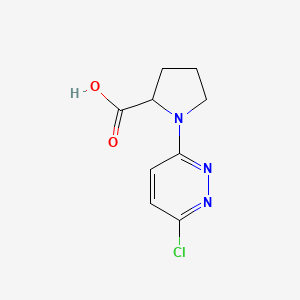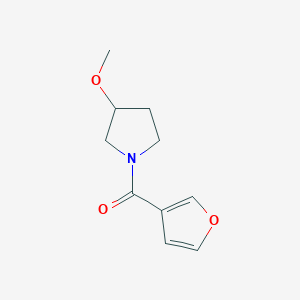![molecular formula C21H20N4O5 B2601302 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine CAS No. 882226-29-1](/img/structure/B2601302.png)
4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring attached to a pyrazole core, which is further substituted with methoxy and nitro groups, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, which is synthesized through the cyclization of hydrazine with an appropriate diketone. The methoxy and nitro groups are introduced via electrophilic aromatic substitution reactions. The final step involves the coupling of the pyrazole derivative with morpholine under conditions that facilitate the formation of the carbonyl linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance production rates and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine, which can further participate in various coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of aromatic amines.
Substitution: Formation of various substituted aromatic derivatives.
Applications De Recherche Scientifique
4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, modulating the activity of these targets. For example, the nitro group can participate in redox reactions, while the pyrazole core can engage in hydrogen bonding and π-π interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine: Lacks the nitro group, which may result in different reactivity and biological activity.
4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine:
4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine: Substitutes morpholine with piperidine, altering its pharmacokinetic and pharmacodynamic profiles.
Uniqueness
The presence of both methoxy and nitro groups in 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine imparts unique electronic and steric properties, making it a valuable compound for diverse applications. Its ability to undergo various chemical transformations and interact with multiple biological targets highlights its versatility and potential for further development in scientific research and industry.
Propriétés
IUPAC Name |
[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5/c1-29-19-8-7-15(13-18(19)25(27)28)20-17(21(26)23-9-11-30-12-10-23)14-24(22-20)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBXQKGCUHPIHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)N3CCOCC3)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-[(2-{[(4-bromophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2601222.png)
![7-Bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/new.no-structure.jpg)
![2-ethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2601228.png)

![4,5-Dimethyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2601231.png)
![(E)-2-(benzylthio)-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2601232.png)
![N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2601233.png)
![N-[(4-methoxyphenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2601234.png)
![5-amino-1-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2601235.png)

![N-[3-(1,2-Oxazol-3-yl)phenyl]prop-2-enamide](/img/structure/B2601238.png)
![1-[1-(2-methylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole](/img/structure/B2601239.png)


